5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol, CAS 15264-63-8, is a heterocyclic building block featuring a 1,3,4-oxadiazole core functionalized with a 4-pyridyl group and a thiol moiety. This specific arrangement of functional groups confers its utility as a multi-functional ligand in coordination chemistry and as a surface-active agent, particularly in corrosion inhibition. The 4-pyridyl nitrogen provides a linear coordination vector, while the oxadiazole ring and the exocyclic sulfur atom offer additional N,S-donor sites, enabling its use as a versatile precursor for metal-organic frameworks (MOFs), coordination polymers, and functional materials.
Substitution with isomeric analogs, such as 5-(3-pyridyl)-1,3,4-oxadiazole-2-thiol, is often not viable due to the critical role of the 4-pyridyl geometry. The para-position of the nitrogen atom provides a linear, non-chelating coordination vector essential for forming predictable, extended 1D or 2D coordination polymers. Isomers like the 3-pyridyl analog introduce a significant kink, leading to different and often less predictable metallacyclic structures or lower-dimensionality networks. Furthermore, substituting the oxadiazole core for other five-membered heterocycles alters the aromaticity, thermal stability, and electron-donating properties of the entire ligand system, impacting its performance in both materials synthesis and surface protection applications.
In electrochemical tests on carbon steel in 1.0 M HCl, 5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol (PyODT) demonstrates high inhibition efficiency. At a concentration of 5 mM, it reached an efficiency of 93.1% after 1 hour, which increased to approximately 97% after 24 hours of immersion. This performance is comparable to or exceeds that of many other heterocyclic inhibitors under similar conditions, such as 5-((pyridin-3-yloxy) methyl)-1,3,4-oxadiazole-2-thiol (PODT), which reached 96.37% efficiency at a higher concentration (500 ppm, approx. 2.3 mM).
| Evidence Dimension | Inhibition Efficiency (IE%) |
| Target Compound Data | 97% (at 5 mM after 24h) |
| Comparator Or Baseline | 5-((pyridin-3-yloxy) methyl)-1,3,4-oxadiazole-2-thiol (PODT): 96.37% (at 500 ppm / ~2.3 mM) |
| Quantified Difference | Maintains very high efficiency, comparable to other specialized oxadiazoles. |
| Conditions | Carbon steel in 1.0 M HCl solution, ambient temperature. |
This provides a quantitative basis for selecting this compound for formulating high-performance corrosion inhibitors for steel protection in harsh acidic industrial environments.
The 4-pyridyl group of this compound acts as a linear bridging ligand, a feature highly sought after for the rational design of extended crystalline networks. This contrasts with common bent linkers or simple monodentate ligands. For example, while flexible ligands can lead to unpredictable structures, the rigidity and linearity of the 4-pyridyl group in this molecule facilitate the formation of predictable 1D and 3D coordination polymers. This is a distinct advantage over the related 3-pyridyl isomer, which typically produces angled connections, or simple ligands like pyrazole, which can yield a variety of discrete clusters or polymers depending heavily on reaction conditions.
| Evidence Dimension | Coordination Geometry |
| Target Compound Data | Linear bridging linker |
| Comparator Or Baseline | 5-(3-pyridyl) isomer (bent linker); Pyrazole (variable coordination modes) |
| Quantified Difference | Enables predictable formation of extended 1D/3D networks vs. angled or discrete structures. |
| Conditions | Solvothermal synthesis of coordination polymers. |
For researchers in materials synthesis, this compound's geometry reduces trial-and-error, making it a more reliable precursor for designing crystalline materials with targeted topologies and properties.
The compound exhibits high thermal stability, with a reported melting point of 270-275 °C. This thermal robustness is critical for its use in solvothermal synthesis of metal-organic frameworks and other coordination polymers, where reaction temperatures often exceed 120-180 °C. This stability is superior to many hydrated metal carboxylate precursors or ligands with lower decomposition temperatures, ensuring the ligand remains intact during the self-assembly process, which is crucial for achieving high-quality, crystalline final products.
| Evidence Dimension | Melting Point / Decomposition Temperature |
| Target Compound Data | 270-275 °C |
| Comparator Or Baseline | Typical solvothermal reaction conditions (120-180 °C) |
| Quantified Difference | Decomposition temperature is well above typical processing temperatures. |
| Conditions | Standard thermal analysis. |
Its high thermal stability makes it a reliable precursor for high-temperature materials synthesis, ensuring structural integrity and preventing decomposition during critical fabrication steps.
The demonstrated high inhibition efficiency (up to 97%) in 1.0 M HCl makes this compound a prime candidate for inclusion in inhibitor packages for industrial acid cleaning, acid pickling, and oil and gas well acidizing operations, where protecting carbon steel assets from aggressive acid corrosion is critical.
As a rigid, linear N,S-donor linker, this compound is the right choice for the systematic construction of 1D, 2D, or 3D coordination polymers and MOFs. Its defined geometry allows for a more predictable approach to crystal engineering, targeting materials for applications in gas storage, catalysis, or sensing.
The reactive thiol group serves as a versatile synthetic handle for producing libraries of S-alkylated or S-arylated 1,3,4-oxadiazole derivatives. This is particularly relevant in medicinal chemistry research, where such scaffolds are explored for various biological activities, including anti-inflammatory applications.
Irritant